Pirodavir vs. R 61837: 500-Fold Improvement in EC80 Potency Against Rhinovirus Panels
Pirodavir demonstrates a 500-fold potency improvement compared to its immediate predecessor R 61837 in broad-panel rhinovirus inhibition assays. R 61837 inhibited 80% of 100 rhinovirus serotypes tested (EC80) at concentrations above 32 μg/mL, whereas pirodavir achieves the same 80% inhibition across the panel at 0.064 μg/mL [1]. This potency differential represents a critical advancement in the capsid-binder chemotype series.
| Evidence Dimension | EC80 (concentration inhibiting 80% of 100 rhinovirus serotypes tested) |
|---|---|
| Target Compound Data | 0.064 μg/mL |
| Comparator Or Baseline | R 61837: >32 μg/mL |
| Quantified Difference | ≥500-fold lower concentration required for equivalent coverage |
| Conditions | In vitro cytopathic effect inhibition assay against a panel of 100 human rhinovirus serotypes |
Why This Matters
This 500-fold potency differential validates pirodavir as the optimized lead compound in its chemical series and confirms that R 61837 cannot substitute for pirodavir in sensitive antiviral screening applications.
- [1] Andries K, Dewindt B, Snoeks J, Willebrords R, van Eemeren K, Stokbroekx R, Janssen PA. In vitro activity of pirodavir (R 77975), a substituted phenoxy-pyridazinamine with broad-spectrum antipicornaviral activity. Antimicrob Agents Chemother. 1992;36(1):100-107. View Source
